(1-Cyclohexen-1-yl)ferrocene
Overview
Description
(1-Cyclohexen-1-yl)ferrocene is a ferrocene derivative that has garnered significant interest in the fields of organic, inorganic, and materials chemistry due to its unique structural and electronic properties. The compound consists of a ferrocene core covalently attached to a cyclohexenyl group, an unsaturated cyclic group. Its molecular formula is C16H18Fe, and it is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclohexenylferrocene typically involves the reaction of ferrocene with cyclohexenyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with cyclohexenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods: While detailed industrial production methods for cyclohexenylferrocene are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclohexen-1-yl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions, which are useful in redox chemistry.
Reduction: Reduction reactions can convert cyclohexenylferrocene to its corresponding ferrocene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the ferrocene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of phosphoric acid are typical for substitution reactions.
Major Products: The major products formed from these reactions include substituted ferrocenes, ferrocenium salts, and reduced ferrocene derivatives .
Scientific Research Applications
(1-Cyclohexen-1-yl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and as a catalyst in organic reactions.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Industry: It is employed in the development of advanced materials, including polymers and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of cyclohexenylferrocene involves its ability to undergo redox reactions, which are crucial in various chemical and biological processes. The ferrocene core can donate or accept electrons, making it a versatile redox mediator. This property is exploited in catalysis, where cyclohexenylferrocene facilitates electron transfer reactions, enhancing reaction kinetics and efficiency . The molecular targets and pathways involved include interactions with metal ions and organic substrates, leading to the formation of stable complexes and intermediates .
Comparison with Similar Compounds
(1-Cyclohexen-1-yl)ferrocene can be compared with other ferrocene derivatives such as:
Methylferrocene: Similar in structure but with a methyl group instead of a cyclohexenyl group.
Vinylferrocene: Contains a vinyl group, making it more reactive in polymerization reactions compared to cyclohexenylferrocene.
Phenylferrocene: Features a phenyl group, which imparts different steric and electronic effects.
Uniqueness: this compound’s uniqueness lies in its combination of the ferrocene core’s stability and the cyclohexenyl group’s reactivity. This makes it a valuable compound for synthesizing complex organometallic structures and studying redox processes .
Properties
IUPAC Name |
cyclopentane;1-cyclopentylcyclohexene;iron | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18.C5H10.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h6,11H,1-5,7-9H2;1-5H2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQVMVZQABZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1CCC(=CC1)C2CCCC2.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Fe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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